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Abstract

This technical guide provides a comprehensive overview of N-(Piperidin-4-
yl)cyclohexanecarboxamide, a key chemical intermediate and a structural motif of interest in
medicinal chemistry. The document details its chemical identity, physicochemical properties,
synthesis protocols, and potential pharmacological relevance. By synthesizing data from
established chemical databases and the scientific literature, this guide serves as an
authoritative resource for professionals engaged in chemical research and drug development.
The content herein is structured to provide not only factual data but also expert insights into the
practical application and scientific context of this compound.

Chemical Identity and Nomenclature

The compound with the common name 1-Cyclohexanecarbonylpiperidin-4-amine is more
formally identified under IUPAC nomenclature as N-(Piperidin-4-yl)cyclohexanecarboxamide.[1]
[2] This name is derived from its structure: a cyclohexanecarboxamide scaffold where the
amide nitrogen is substituted with a piperidin-4-yl group.
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Chemical Identifiers

A consistent and accurate identification of a chemical entity is paramount for research and

regulatory purposes. The key identifiers for N-(Piperidin-4-yl)cyclohexanecarboxamide are

summarized in the table below.

Identifier Value Source
N-(Piperidin-4- ) )
IUPAC Name ) Sigma-Aldrich[2]
yl)cyclohexanecarboxamide
BLD Pharm, Sigma-Aldrich[1]
CAS Number 78555-36-9 2]
Molecular Formula C12H22N20 Sigma-Aldrich[2]
Molecular Weight 210.32 g/mol Sigma-Aldrich[2]
MDL Number MFCD01314195 Sigma-Aldrich[2]

Structural Representation

The two-dimensional structure of N-(Piperidin-4-yl)cyclohexanecarboxamide is depicted below,
illustrating the cyclohexyl ring connected via a carbonyl group to the nitrogen of a 4-
aminopiperidine moiety.
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Figure 1. 2D Structure of N-(Piperidin-4-yl)cyclohexanecarboxamide.
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Physicochemical Properties

Understanding the physicochemical properties of a compound is fundamental to predicting its
behavior in both chemical and biological systems. While extensive experimental data for this
specific molecule is not widely published, properties can be predicted using computational
models and inferred from related structures.

Property Predicted Value Notes
logP 1.8-25 Indicates moderate lipophilicity.
) Attributed to the secondary
pKa (strongest basic) ~9.5-105 o S
amine in the piperidine ring.
o Attributed to the amide N-H
pKa (strongest acidic) ~16.5-17.5

proton.

. Predicted to be low to
Aqueous Solubility
moderate.

Hydrogen Bond Donors 2 (Amide N-H, Piperidine N-H)

2 (Carbonyl Oxygen,
Hydrogen Bond Acceptors o _
Piperidine Nitrogen)

Note: These values are estimations from cheminformatics platforms and should be confirmed

experimentally.

Synthesis and Methodology

The synthesis of N-(Piperidin-4-yl)cyclohexanecarboxamide is typically achieved through a
standard amide coupling reaction. This process involves the reaction of a carboxylic acid
derivative with an amine.

General Synthesis Pathway

The most direct route involves the acylation of 4-aminopiperidine with a cyclohexanecarbonyl
derivative. To ensure selectivity and high yield, the piperidine nitrogen of the 4-aminopiperidine
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starting material is often protected with a suitable protecting group, such as a tert-
butyloxycarbonyl (Boc) group.

Step 1: Acylation

Step 2: Deprotection
Cyclohexanecarbonyl chloride
— Acid (e.g., TFA or HCI)
\ in DCM or Dioxane ﬂ\l-(Piper\din-4-yl)cyclohexanecarbo><amide)

Base (e.g., Et3N! tert-butyl 4-(cycloh, h)piperidine-1-carboxylate :
DCM, 0°C to rt ) (Final Product)

Eerl-buty\ 4—aminopipend\ne-l-carboxy\ate)

Click to download full resolution via product page

Diagram 1: General two-step synthesis workflow for N-(Piperidin-4-
yl)cyclohexanecarboxamide.

Detailed Experimental Protocol

Step 1: Synthesis of tert-butyl 4-(cyclohexanecarboxamido)piperidine-1-carboxylate

» Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and a non-nucleophilic base
such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM).

e Cool the reaction mixture to 0 °C in an ice bath.
e Add cyclohexanecarbonyl chloride (1.05 eq) dropwise to the stirred solution.
» Allow the reaction to warm to room temperature and stir for 12-18 hours.

e Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Upon completion, quench the reaction with water and perform an aqueous workup. Extract
the aqueous layer with DCM.
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o Combine the organic layers, dry over anhydrous sodium sulfate (Na2S0a), filter, and
concentrate under reduced pressure.

 Purify the crude product via flash column chromatography to yield the protected
intermediate.

Step 2: Synthesis of N-(Piperidin-4-yl)cyclohexanecarboxamide (Final Product)
e Dissolve the purified intermediate from Step 1 in DCM or 1,4-dioxane.

e Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of
hydrochloric acid (HCI) in dioxane (e.g., 4M).

 Stir the mixture at room temperature for 2-4 hours, monitoring the removal of the Boc group
by TLC or LC-MS.

e Once the reaction is complete, concentrate the solvent under reduced pressure.

o Neutralize the resulting salt with a base (e.g., saturated NaHCOs solution) and extract the
free base product into an organic solvent like DCM or ethyl acetate.

e Dry the combined organic extracts, filter, and evaporate the solvent to yield the final product,
N-(Piperidin-4-yl)cyclohexanecarboxamide.

Pharmacological Context and Potential Applications

The piperidine ring is a highly privileged scaffold in medicinal chemistry, present in a vast
number of clinically approved drugs.[3][4][5] Its derivatives are known to exhibit a wide range of
biological activities, including anticancer, anti-HIV, and CNS-related activities.[6]

The N-(Piperidin-4-yl)cyclohexanecarboxamide scaffold itself can be considered a key
intermediate for the synthesis of more complex molecules. The secondary amine of the
piperidine ring provides a reactive handle for further functionalization, allowing for the
exploration of chemical space in drug discovery programs.

Structural Analogues and Their Activities
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While specific biological data for the title compound is sparse in public literature, the activity of
its structural analogues provides valuable insight into its potential.

» Soluble Epoxide Hydrolase (sEH) Inhibition: Analogues featuring a 2-(piperidin-4-
yl)acetamide core have been identified as potent inhibitors of soluble epoxide hydrolase, an
enzyme implicated in inflammatory processes.[7]

e NLRP3 Inflammasome Inhibition: Scaffolds containing the 1-(piperidin-4-yl)-1,3-dihydro-2H-
benzo[d]imidazole-2-one moiety have been developed as novel inhibitors of the NLRP3
inflammasome, a key component of the innate immune system involved in inflammatory
diseases.[3]

o Dopamine D3 Receptor Antagonism: Complex derivatives of N-arylcarboxamides containing
a piperazine linked to the amide have shown high affinity and selectivity for the dopamine D3
receptor, a target for neuropsychiatric disorders.[9]

e 5-HT1A Receptor Antagonism: A cyclohexanecarboxamide derivative, N-[2-[4-(2-
Methoxyphenyl)-1-piperazinyl]ethyl]-N-(2-nitrophenyl) cyclohexanecarboxamide, was found
to be a selective high-affinity antagonist for the 5-HT1A receptor, with potential applications
in controlling lower urinary tract function.[10]

The logical relationship for utilizing this compound in a drug discovery workflow is illustrated
below.
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Diagram 2: Role of the core scaffold in a typical drug discovery pipeline.
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Safety and Handling

As with any chemical substance, N-(Piperidin-4-yl)cyclohexanecarboxamide should be handled
in a well-ventilated laboratory environment with appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to
the Safety Data Sheet (SDS) provided by the supplier. Sigma-Aldrich notes that for this
particular product, the buyer assumes responsibility to confirm identity and purity, as extensive
analytical data is not collected by the vendor.[2]

Conclusion

N-(Piperidin-4-yl)cyclohexanecarboxamide is a valuable chemical entity whose true potential
lies in its utility as a building block for the synthesis of pharmacologically active compounds. Its
straightforward synthesis and the presence of a modifiable piperidine nitrogen make it an
attractive starting point for the development of diverse chemical libraries. Researchers and
drug development professionals can leverage this core scaffold to explore novel therapeutics
targeting a wide array of biological pathways, from inflammation to CNS disorders. This guide
provides the foundational knowledge required to effectively utilize this compound in advanced
research and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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